N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide is a synthetic compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the biological activity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with methoxyethylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its biological activity.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its properties in the development of new materials with unique characteristics.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide
- This compound analogs : These compounds share a similar structure but may have different substituents on the phenyl ring or the alkyne moiety .
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which significantly enhances its biological activity and stability compared to similar compounds without this group .
Properties
IUPAC Name |
N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-4-6-14(20)19(2)13(10-21-3)11-7-5-8-12(9-11)15(16,17)18/h5,7-9,13H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKVSQDYJKEAIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C(COC)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.